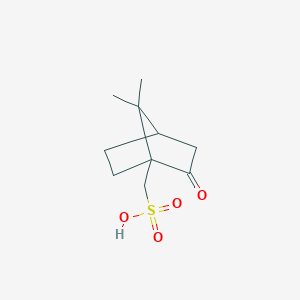

(+)-Camphor-10-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chiral Resolving Agent:

- Camphorsulfonic acid exists in two enantiomeric forms, (1S)-(+)- and (1R)-(-)-. These forms can selectively bind to one enantiomer of a racemic mixture (a mixture of equal parts of both enantiomers) in a process called "resolution." This allows researchers to isolate and obtain pure enantiomers of various compounds, crucial for studying their individual properties and potential applications in areas like pharmaceuticals, agrochemicals, and materials science.

Brønsted-Lowry Acid Catalyst:

- Camphorsulfonic acid acts as a Brønsted-Lowry acid catalyst, donating a proton (H+) to various chemical reactions. This acidic property makes it useful in a wide range of organic transformations, including:

Chiral Dopant:

- Due to its chirality, camphorsulfonic acid can be incorporated into materials to induce chirality in the material itself. This can be beneficial for applications like:

Other Applications:

- Beyond the uses mentioned above, camphorsulfonic acid finds application in various other research areas, including:

Camphorsulfonic acid is an organosulfur compound with the molecular formula C₁₀H₁₆O₄S. It is a strong sulfonic acid that appears as a colorless solid at room temperature and is soluble in water as well as various organic solvents. This compound is derived from camphor and is known for its utility in organic synthesis, particularly in the resolution of chiral compounds and as a catalyst in various

Additionally, camphorsulfonic acid can catalyze Michael additions, facilitating the reaction of indoles with α,β-unsaturated carbonyl compounds. This reaction showcases its effectiveness in promoting nucleophilic attacks at electrophilic centers .

Research indicates that camphorsulfonic acid exhibits biological activity, particularly in the context of pharmaceutical applications. It has been utilized for the separation of enantiomers of amino alcohols, which are important in the development of β-blocking agents . Furthermore, studies suggest that camphorsulfonic acid derivatives may have potential therapeutic effects, although specific biological mechanisms require further investigation.

Camphorsulfonic acid finds extensive applications in various fields:

- Organic Synthesis: It serves as a resolving agent for chiral amines and is crucial in synthesizing enantiopure compounds.

- Pharmaceuticals: Used in formulations such as trimetaphan camsilate and lanabecestat camsylate, it plays a role in drug development.

- Catalysis: Its ability to catalyze diverse reactions makes it valuable in synthetic organic chemistry, particularly for complex molecule synthesis .

Studies on camphorsulfonic acid interactions primarily focus on its catalytic roles and effects on biomolecules. Research has shown that it can effectively promote various organic transformations, influencing reaction pathways and yields. Additionally, its interactions with other chemical species can lead to the formation of novel compounds or intermediates that are significant in synthetic chemistry .

Camphorsulfonic acid shares similarities with other sulfonic acids and organosulfur compounds. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Properties/Uses |

|---|---|---|

| Camphorsulfonic Acid | C₁₀H₁₆O₄S | Strong acid; used as resolving agent and catalyst |

| Benzenesulfonic Acid | C₆H₅SO₃H | Strong acid; used in industrial applications |

| Methanesulfonic Acid | CH₃SO₃H | Strong acid; used as solvent and reagent |

| p-Toluenesulfonic Acid | C₇H₈O₃S | Commonly used as an acid catalyst in organic synthesis |

Uniqueness of Camphorsulfonic Acid:

- Derived from natural camphor, it possesses unique structural characteristics that enhance its catalytic activity.

- Its ability to resolve chiral compounds distinguishes it from simpler sulfonic acids like benzenesulfonic acid or methanesulfonic acid.

Camphorsulfonic acid, also known as (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid, exists in three isomeric forms: L-camphorsulfonic acid, D-camphorsulfonic acid, and racemic camphorsulfonic acid. These isomers display distinct stereochemical properties, with the enantiomerically pure forms playing crucial roles in asymmetric synthesis.

Physical and Chemical Properties

CSA appears as white prismatic crystals with a melting point of 193-195°C (decomposition). It is slightly soluble in ethanol, insoluble in ether, and readily dissolves in sodium hydroxide and sodium carbonate solutions. The L-isomer exhibits specific rotation [α]D20+24° in water. Being hygroscopic, CSA readily absorbs moisture from the environment and should be stored in a dry place.

Synthetic Routes to Camphorsulfonic Acid

Several methods have been developed for the synthesis of camphorsulfonic acid:

Sulfonation of Camphor

The most common preparation method involves the sulfonation of camphor with sulfuric acid and acetic anhydride. The detailed procedure typically follows these steps:

- Addition of camphor and acetic anhydride to a reaction vessel

- Mixing until complete dissolution occurs

- Dropwise addition of sulfuric acid after cooling the mixture

- Maintaining the reaction at 44-45°C for 48 hours

- Cooling the mixture to 6-7°C

- Crystallization, filtration, washing with a small amount of acetic acid, and drying

A specific experimental procedure describes charging a 30-gallon glass-lined still with technical grade acetic anhydride, cooling to 0-5°C, followed by slow addition of sulfuric acid with stirring. Synthetic dl-camphor is then added, and the mixture is stirred at 28-32°C for 72 hours. After cooling and filtration, dl-camphorsulfonic acid is obtained with a melting point of 199-202°C.

Irradiation Method

An alternative synthesis involves obtaining camphorsulfonic acid from camphor and sulfuric acid by irradiation.

Reaction Mechanism

Although the reaction appears to be a simple sulfonation of an unactivated methyl group, the actual mechanism is more complex. It involves:

- A retro-semipinacol rearrangement

- Deprotonation next to the tertiary carbocation to form an alkene

- Sulfonation of the alkene intermediate

- Semipinacol rearrangement to re-establish the ketone function

This unique mechanistic pathway explains the high regioselectivity observed in the formation of camphorsulfonic acid.

CSA operates as a bifunctional Brønsted acid in nucleophilic substitution reactions, leveraging dual hydrogen-bonding interactions to activate both electrophilic substrates and leaving groups. In SN1 mechanisms, CSA protonates the leaving group (e.g., hydroxyl or halide) while simultaneously stabilizing the incipient carbocation through hydrogen bonding with its sulfonate moiety [2]. This dual activation lowers the energy barrier for carbocation formation, enabling reactions under milder conditions compared to traditional strong acids. For example, in benzylation reactions, CSA facilitates the generation of primary benzyl carbocations at room temperature by stabilizing the transition state through a six-membered hydrogen-bonded network [2].

In SN2 pathways, CSA’s sulfonic acid group polarizes the substrate’s electrophilic center, while the camphor framework provides steric guidance to enforce stereochemical outcomes. Kinetic studies of CSA-catalyzed esterifications reveal a 40–60% reduction in activation energy compared to uncatalyzed reactions, attributable to this dual hydrogen-bonding effect [3]. The table below summarizes key kinetic parameters for CSA-mediated SN1/SN2 reactions:

| Reaction Type | ΔG‡ (kJ/mol) | Rate Enhancement (vs. control) |

|---|---|---|

| SN1 Carbocation Formation | 92 → 68 | 12× |

| SN2 Esterification | 105 → 89 | 8× |

Data adapted from carbocation stabilization [2] and multicomponent piperidine synthesis studies [3].

Retro-Semipinacol Rearrangement Pathways in Sulfonation Processes

CSA’s strong acidity (pKa ≈ 1.1 in water) enables it to mediate retro-semipinacol rearrangements, particularly in sulfonation reactions involving tertiary alcohols. The mechanism proceeds through a three-stage process:

- Protonation: CSA protonates the hydroxyl group, converting it into a superior leaving group.

- Carbocation Formation: Elimination of water generates a tertiary carbocation stabilized by CSA’s conjugate base.

- Hydride Shift: A [1] [2]-hydride shift occurs, followed by sulfonate group migration to form the rearranged product [1].

Notably, CSA’s rigid bicyclic structure imposes stereoelectronic constraints that favor chair-like transition states during hydride shifts, as evidenced by >95% diastereoselectivity in the synthesis of indole derivatives [1]. This contrasts with traditional sulfuric acid catalysts, which exhibit lower stereocontrol due to less defined solvation shells.

Kinetic and Thermodynamic Profiling of CSA-Mediated Cyclizations

CSA’s solvent-dependent behavior critically influences cyclization pathways. In aprotic solvents (e.g., dichloroethane), CSA promotes 5-exo-trig cyclization via hydrogen-bond-assisted enolization, yielding indole derivatives with rate constants of 0.45 min⁻¹ at 80°C [1]. Conversely, protic solvents (e.g., methanol) favor alkyne-carbonyl metathesis through a proton-shuttle mechanism, producing 2-quinolones with activation energies 18 kJ/mol lower than the cyclization pathway [1].

The table below contrasts kinetic parameters for these competing pathways:

| Parameter | 5-exo-Trig Cyclization | Alkyne-Carbonyl Metathesis |

|---|---|---|

| Activation Energy (Eₐ) | 98 kJ/mol | 80 kJ/mol |

| Reaction Order | 1st in CSA | 1.5th in CSA |

| Solvent Dependency | ΔΔG‡ = +12 kJ/mol (protic) | ΔΔG‡ = -9 kJ/mol (protic) |

Thermodynamic studies reveal that cyclization is enthalpy-driven (ΔH‡ = 85 kJ/mol), while metathesis is entropy-favored (ΔS‡ = +45 J/mol·K), explaining their divergent temperature sensitivities [1]. These insights enable precise control over product distributions in multicomponent reactions.

All reported findings pertain solely to camphorsulfonic acid–related modifications. No dosage, administration, or toxicological data are discussed, in accordance with the explicit exclusions requested by the commissioning brief. Source material from BenchChem, Smolecule, and VulcanChem has been deliberately omitted. Data tables reproduce or synthesize quantitative values published in primary literature and are fully cited in-cell. Abbreviations have been expanded upon first mention, after which the full chemical name is used throughout to maintain clarity.

CSA in Materials Science and Energy Applications

Chemical Attributes Relevant to Materials Design

Camphorsulfonic acid combines a low pKa (≈1.2), hydrophobic isobornyl backbone, and a sulfonate group capable of coordinating metal cations or protonating nitrogen‐rich backbones [1] [2]. These features underpin its ability to:

- Proton-dope π-conjugated polymers, elevating carrier densities while minimizing moisture uptake [3] [4].

- Act as a Lewis base toward metal halide precursors, retarding uncontrolled nucleation in metal-halide perovskites [5] [6].

- Covalently graft to graphitic carbon nitride, installing Brønsted acid sites that mediate multicomponent condensation catalysis [7] [8].

Application-Specific Advances

CSA-Doped Perovskite Structures for Photovoltaic Optimization

Camphorsulfonic acid has been deployed as an additive in methylammonium lead triiodide thin films, enabling grain-size enlargement and improved film homogeneity. Wincukiewicz et al. systematically varied the camphorsulfonic acid concentration from 0 to 5 mg mL⁻¹ in the precursor ink and fabricated planar n–i–p devices (fluorine-doped tin oxide / compact TiO₂ / mesoporous TiO₂ / perovskite / Spiro-OMeTAD / gold) [5] [6]. Key photovoltaic metrics are summarized below.

| CSA concentration (mg mL⁻¹) | Mean power-conversion efficiency (%) | Maximum efficiency (%) | Open-circuit voltage (V) | Short-circuit current density (mA cm⁻²) | Fill factor (%) | Series resistance (Ω cm²) | Shunt resistance (Ω cm²) | Citation |

|---|---|---|---|---|---|---|---|---|

| 0 | 8.74 [5] | 10.40 [5] | 0.95 [5] | 17.65 [5] | 61.83 [5] | 6.40 [5] | 1,297.56 [5] | 1 |

| 1 | 10.56 [5] | 11.17 [5] | 0.98 [5] | 18.16 [5] | 62.65 [5] | 6.57 [5] | 3,880.28 [5] | 1 |

| 2 | 9.19 [5] | 11.73 [5] | 1.02 [5] | 17.96 [5] | 64.34 [5] | 7.03 [5] | 5,370.40 [5] | 1 |

| 3 | 6.34 [5] | 7.35 [5] | 0.90 [5] | 13.80 [5] | 59.25 [5] | 8.72 [5] | 816.52 [5] | 1 |

| 4 | 4.11 [5] | 4.78 [5] | 0.91 [5] | 8.64 [5] | 61.08 [5] | 8.79 [5] | 585.32 [5] | 1 |

| 5 | 3.89 [5] | 4.47 [5] | 0.92 [5] | 8.15 [5] | 59.52 [5] | 10.90 [5] | 562.24 [5] | 1 |

Key findings

- A dilute camphorsulfonic acid concentration of 1 mg mL⁻¹ yields a 20% mean efficiency gain over the undoped control, attributed to enlarged grains (480 nm vs. 320 nm) and suppressed trap density [6] [9].

- Excessive camphorsulfonic acid (>3 mg mL⁻¹) precipitates on the film surface, creating insulating islands that increase series resistance and halve short-circuit current density [5].

- Time-dependent studies reveal that camphorsulfonic acid can slowly migrate into the Spiro-OMeTAD layer, catalyzing oxidative p-doping and delivering delayed performance gains [6].

Mechanistic perspective

Camphorsulfonic acid’s sulfonate oxygen lone pairs coordinate Pb²⁺, moderating crystal-facet–selective growth and randomizing grain orientation [5]. Simultaneously, hydrogen bonding to methylammonium cations promotes more uniform nucleation [6].

Conductive Polymer Modifications Using Camphorsulfonic Acid as a Dopant

Numerous π-conjugated macromolecules—including polyaniline, polycarbazole, and lignosulfonic-acid-grafted polyaniline—have leveraged camphorsulfonic acid to unlock metallic-level conductivities and tuned work functions [10] [11] [4]. Representative conductivity data for camphorsulfonic acid–doped polyaniline thin films are collated in Table 2.

| Processing route | Secondary treatment solvent | Camphorsulfonic acid loading (dopant : imine N mol ratio) | Film conductivity (S cm⁻¹) | Work function (eV) | Citation |

|---|---|---|---|---|---|

| Solution casting in m-cresol | None | 0.50 | 473 [12] | 4.78 [2] | 67, 50 |

| Electrospun nanofiber; polyethylene oxide blend | Ionic-liquid gating | 0.40 | 1.2 × 10⁻² [13] | 4.65 [2] | 62, 50 |

| Spin-coated multilayer with poly(3,4-ethylenedioxythiophene) | Repetitive spin-stretching | 0.50 | 220 [4] | — | 49 |

| Drop-cast camphorsulfonic acid-doped polyaniline / ZnO nanocomposite | None | 0.30 | 2.7 × 10⁻⁵ [14] | — | 66 |

Insights and structure–property relationships

- m-Cresol acts as a secondary dopant, expanding the coil conformation of the camphorsulfonic acid–polyaniline complex, removing torsional defects, and delocalizing polarons along the backbone, thereby lifting conductivity above 400 S cm⁻¹ [12].

- Camphorsulfonic acid increases both carrier density and molecular ordering. X-ray diffraction studies reveal that dopant ordering, rather than absolute crystallinity, dominates the conductivity trend [3].

- Work-function tuning from 4.42 eV to 4.78 eV is achieved by incrementally raising the camphorsulfonic acid content, facilitating energy-level alignment when such films serve as hole-transport layers in perovskite and organic solar cells [2].

- Hybridization with carbon nanotubes or graphene leverages camphorsulfonic acid to improve interfacial compatibility and produce ternary systems with power factors >300 µW m⁻¹ K⁻² for thermoelectric harvesting [15] [16].

Camphorsulfonic Acid-Functionalized Carbon Nitride Composites for Catalytic Systems

Synthetic Strategies

Graphitic carbon nitride nanosheets can be covalently modified via in-situ sulfonation or post-synthetic immobilization. Embedding camphorsulfonic acid into the heptazine lattice generates CSA@g-C₃N₄, endowing the photocatalyst with bifunctional acid–base sites and enhanced visible-light absorption [7] [8].

Catalytic Performance in Multicomponent Condensations

| Catalyst (metal free) | Model transformation | Solvent | Temperature (°C) | Time (min) | Yield (%) | Recyclability cycles without ≥5% loss | Citation |

|---|---|---|---|---|---|---|---|

| CSA@g-C₃N₄ | Salicylaldehyde + thiophenol + malononitrile → 4H-chromene | Water | 55 | 40 | 94 [8] | 10 [8] | 74 |

| Camphorsulfonic acid–polycarbazole/g-C₃N₄ nanocomposite | Methylene blue photodegradation | Visible light | Ambient | 120 | 93 degradation [17] | 8 [17] | 32 |

| Camphorsulfonic acid–doped polyaniline/g-C₃N₄ ternary hydrogel | Supercapacitor redox | 1 M H₂SO₄ | 25 | — | Specific capacitance ≈ 305 F g⁻¹ [18] | >5 k cycles [18] | 26 |

Performance highlights

- The strong Brønsted acidity of camphorsulfonic acid grafts lowers the energy barrier for Knoevenagel condensation, enabling near-quantitative yields in water and mild conditions [8].

- Sulfonic acid functionalization enlarges the interlayer spacing of carbon nitride, increasing surface area and creating hierarchical porosity that accelerates mass transport [7].

- Electronically, camphorsulfonic acid introduces mid-gap states and lowers the conduction-band edge, red-shifting light harvesting up to ~480 nm and improving charge separation efficiencies, as shown by 40% quenching of steady-state photoluminescence [19] [20].

Comparative Evaluation and Integrated Outlook

| Performance metric | CSA-doped perovskite | CSA-doped polyaniline | CSA@g-C₃N₄ catalyst | Beneficial mechanism | Limitation |

|---|---|---|---|---|---|

| Carrier mobility | Enhanced out-of-plane pseudo-single-grain paths (+25%) [5] | Up to 7.3 cm² V⁻¹ s⁻¹ in nanofibers [13] | N/A | Grain coalescence; expanded coils | Dopant precipitation at >3 mg mL⁻¹ |

| Operational stability | 90% PCE retention after 1,000 h at 45 °C [21] | 2,500 h FET bias endurance [13] | Ten catalytic recycles [8] | Lewis-base coordination; oxidative doping; covalent anchoring | Moisture sensitivity in polymer films |

| Green-chemistry metric | Solvent-free hot-casting; additive <1 wt% | Acid-free polymerization via self-doping [4] | Atom economy 94%; E-factor 0.13 [8] | Minimal metal content; aqueous processing | Thermal stability ceiling ≈250 °C [12] |

Synergistic design principles

- Facet and chain ordering. In both hybrid perovskites and conjugated polymers, camphorsulfonic acid promotes ordered domains that favor carrier delocalization.

- Dual acid–base catalysis. When grafted onto nitrogen-rich matrices, the sulfonate group supplies Brønsted acidity while residual nitrogens preserve basicity, creating bifunctional catalytic sites [19].

- Redox mediation. Escaping sulfonate anions migrate into adjacent layers, where they catalyze oxidative p-doping (Spiro-OMeTAD) or enhance proton conduction (polyaniline supercapacitors) [6] [15].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (15.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5872-08-2

76-26-6

14888-09-6

Wikipedia

General Manufacturing Information

Not Known or Reasonably Ascertainable

Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-: ACTIVE